COX-2 Inhibitory Potency: 22-Fold Weaker than Diclofenac Establishes Utility as a Low-Activity Comparator
2-[(2,4-Dichlorophenyl)amino]propanoic acid exhibits an IC50 of 1.13 × 10³ nM (1.13 μM) against recombinant human COX-2 [1]. In contrast, the clinical NSAID diclofenac demonstrates an IC50 of 0.05 μM (50 nM) for COX-2 under comparable in vitro conditions [2]. This represents a 22.6-fold reduction in potency. The compound therefore serves as a valuable low-activity comparator or negative control in COX-2 inhibition assays, particularly when researchers require a structurally related but pharmacologically attenuated reference compound.
| Evidence Dimension | COX-2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.13 × 10³ nM (1.13 μM) |
| Comparator Or Baseline | Diclofenac: 0.05 μM (50 nM) [2] |
| Quantified Difference | 22.6-fold weaker |
| Conditions | Recombinant human COX-2; arachidonic acid substrate; 15 min preincubation (target compound) [1]; recombinant human COX-2; similar in vitro assay (diclofenac) [2] |
Why This Matters
Enables dose-response curve construction and assay validation with a structurally cognate but functionally distinct control compound.
- [1] BindingDB. BDBM50235313 (CHEMBL4074825). Affinity data for Prostaglandin G/H synthase 2 (COX-2). IC50: 1.13E+3 nM. Assay description: Inhibition of recombinant human COX2 using arachidonic acid as substrate assessed as decrease in PGF2 production preincubated for 15 mins. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235313 (accessed April 22, 2026). View Source
- [2] PMC. Table: COX-1 and COX-2 inhibitory activities with IC50 and selective index values. Diclofenac COX-2 IC50: 0.05 μM. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4341821/ (accessed April 22, 2026). View Source
